molecular formula C16H16N6O B2680526 N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 2324933-51-7

N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2680526
CAS No.: 2324933-51-7
M. Wt: 308.345
InChI Key: TWLLLMSIBLRLRJ-UHFFFAOYSA-N
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Description

  • Starting materials: N-(1H-indazol-6-yl)pyridazine derivative and pyrrolidine.
  • Reaction conditions: Nucleophilic substitution reaction.
  • Product: N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted carboxamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions

  • Synthesis of Pyridazine Core:

    • Starting materials: Hydrazine and a suitable dicarbonyl compound.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
    • Product: Pyridazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

  • N-(1H-indazol-6-yl)-6-(morpholin-1-yl)pyridazine-3-carboxamide
  • N-(1H-indazol-6-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Comparison:

  • N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which may confer different pharmacokinetic properties compared to its analogs with morpholine or piperidine rings.
  • The pyrrolidine ring may enhance the compound’s ability to cross biological membranes, potentially improving its bioavailability and efficacy.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, biological targets, and potential therapeutic applications.

Structural Overview

The compound features:

  • Indazole moiety : Known for its role in various biological activities.
  • Pyridazine framework : Commonly associated with kinase inhibition.
  • Pyrrolidine substituent : Potentially enhances binding affinity to biological targets.

This compound primarily acts as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation. The compound has demonstrated specific interactions with kinases like TAK1 (transforming growth factor-beta activated kinase 1) , which is involved in inflammatory responses and cancer signaling pathways .

Binding Affinity and Inhibition Studies

Docking studies have shown that this compound can form hydrogen bonds with key residues in the ATP-binding site of kinases, influencing their activity. This binding mechanism is critical for optimizing the compound's structure to enhance its potency and selectivity against specific targets.

Antitumor Activity

This compound has been linked to anti-tumor activities . Research indicates that compounds with similar structures have effectively inhibited cancer cell proliferation in vitro and delayed tumor growth in xenograft models . The compound's ability to inhibit kinase activity may contribute to its anti-cancer effects.

Antimicrobial Properties

Additionally, derivatives of this compound have shown potential antimicrobial properties , suggesting that it could be explored further for treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of indazole-containing compounds similar to this compound:

StudyFindingsCompound TestedIC50 Value
Li et al. (2018)Identified potent FGFR1 inhibitors with anti-proliferative activityIndazole derivativesIC50 = 15.0 nM
Cao et al. (2020)Evaluated ERK1/2 activity; showed good selectivity and potencyIndazole-based compoundsIC50 = 20 nM
Recent Review (2023)Discussed structure–activity relationships (SAR) for indazole derivativesVarious indazole compoundsIC50 values ranging from 9.3 nM to 642.1 nM

These findings highlight the significant potential of indazole derivatives, including this compound, as therapeutic agents.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(18-12-4-3-11-10-17-19-14(11)9-12)13-5-6-15(21-20-13)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,17,19)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLLMSIBLRLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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